

Synthesis and structural formula of 1,4-dichloro-2-methylbutane

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Compound of Interest

Compound Name: 1,4-Dichloro-2-methylbutane

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An In-depth Technical Guide to the Synthesis and Characterization of **1,4-Dichloro-2-methylbutane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,4-dichloro-2-methylbutane** (CAS No. 623-34-7), a halogenated alkane with applications as an intermediate in organic synthesis.^[1] The document details its chemical and physical properties, outlines a robust synthetic methodology grounded in established chemical principles, discusses structural elucidation through modern spectroscopic techniques, and provides essential safety and handling protocols. The synthesis section offers a detailed, step-by-step protocol for the conversion of 2-methyl-1,4-butanediol to the target compound using thionyl chloride, including an in-depth explanation of the reaction mechanism and experimental causality. This guide is intended to serve as an authoritative resource for chemists and drug development professionals engaged in the synthesis and utilization of chlorinated intermediates.

Introduction and Physicochemical Properties

1,4-Dichloro-2-methylbutane is a dichlorinated derivative of pentane. Its structure, featuring two chlorine atoms at the 1 and 4 positions and a methyl group at the 2 position, makes it a versatile building block in synthetic chemistry. The differential reactivity of the primary (C1) and

secondary (C4, although attached to a primary carbon, its environment is different from C1) chlorine atoms can be exploited for sequential nucleophilic substitution reactions.

Structural Formula and Identifiers

The structural and molecular identity of **1,4-dichloro-2-methylbutane** is established by several key identifiers.

- IUPAC Name: **1,4-dichloro-2-methylbutane**[\[2\]](#)
- CAS Registry Number: 623-34-7[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₅H₁₀Cl₂[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Weight: 141.04 g/mol [\[3\]](#)[\[4\]](#)
- Canonical SMILES: CC(CCl)CCCl[\[3\]](#)[\[4\]](#)
- InChIKey: OUSZUUNUORQHDW-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)

Figure 1: Structural Formula of **1,4-dichloro-2-methylbutane**

Caption: 2D representation of the **1,4-dichloro-2-methylbutane** molecule.

Physical and Chemical Properties

The known physical properties are summarized in the table below. These values are critical for designing purification procedures, such as distillation, and for understanding the compound's behavior in various solvent systems.

Property	Value	Source
Boiling Point	149.59°C (estimate)	[4]
Density	1.1000 g/cm ³	[4]
Refractive Index	1.4640	[4]
LogP (Octanol/Water)	2.49 (estimate)	[4]
Exact Mass	140.0159557 Da	[4][5]
Rotatable Bond Count	3	[4]

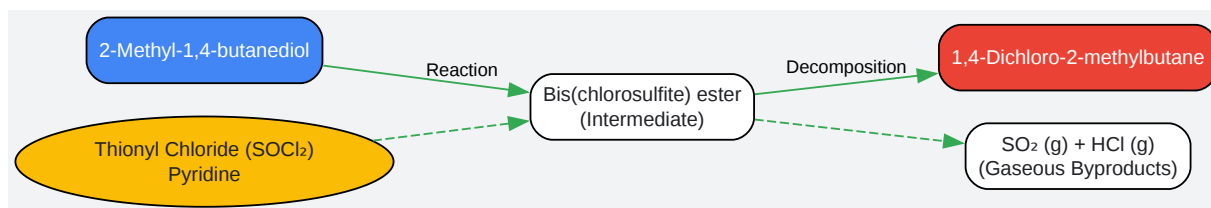
Synthesis of 1,4-Dichloro-2-methylbutane

The most direct and reliable method for synthesizing **1,4-dichloro-2-methylbutane** is through the dichlorination of the corresponding diol, 2-methyl-1,4-butanediol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts.

Reaction Principle and Mechanism

The conversion of alcohols to alkyl chlorides using thionyl chloride is a classic nucleophilic substitution reaction.[6] The hydroxyl groups of the diol are poor leaving groups (OH⁻ is a strong base). Thionyl chloride converts them into chlorosulfite esters, which are excellent leaving groups. The reaction proceeds via an S_Ni (Substitution Nucleophilic internal) mechanism when conducted in the absence of a base, which typically results in retention of configuration. However, the inclusion of a base like pyridine alters the mechanism to a standard S_N2 pathway, leading to inversion of configuration. For the synthesis of an achiral molecule like **1,4-dichloro-2-methylbutane** from an achiral precursor, the primary role of pyridine is to neutralize the HCl gas generated during the reaction, preventing potential acid-catalyzed side reactions.[7]

The overall reaction is: $\text{HOCH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{OH} + 2 \text{SOCl}_2 \rightarrow \text{ClCH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{Cl} + 2 \text{SO}_2 (\text{g}) + 2 \text{HCl} (\text{g})$



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Caption: High-level overview of the synthesis of **1,4-dichloro-2-methylbutane**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for converting diols to dichlorides.[7]

Materials and Equipment:

- 2-methyl-1,4-butanediol
- Thionyl chloride (SOCl₂), redistilled
- Pyridine, dry
- Diethyl ether
- 10% Sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- 500 mL three-necked round-bottom flask
- Reflux condenser with a gas outlet/scrubber (for SO₂ and HCl)
- Dropping funnel
- Mechanical stirrer

- Ice-water bath
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** Equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap containing a sodium hydroxide solution to neutralize the evolved SO_2 and HCl gases.
- **Initial Charge:** In the flask, place 2-methyl-1,4-butanediol (e.g., 0.5 mol) and dry pyridine (e.g., 0.08 mol).
- **Reagent Addition:** Cool the flask in an ice-water bath. Add redistilled thionyl chloride (e.g., 1.2 mol, a slight excess) to the dropping funnel. Add the thionyl chloride dropwise to the vigorously stirred mixture in the flask. Maintain the internal temperature between 5-10°C throughout the addition. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
- **Reaction Progression:** Once the addition is complete, remove the ice bath and allow the mixture to stand at room temperature overnight, with continuous stirring.
- **Reflux:** The following day, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 3-4 hours to ensure the reaction goes to completion.
- **Work-up - Quenching:** Cool the reaction mixture back to room temperature. Cautiously pour the mixture over crushed ice in a large beaker within a fume hood.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (e.g., 3 x 100 mL). Combine the organic extracts.
- **Washing:** Wash the combined organic layer sequentially with:

- 10% sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid. Self-Validation: Vent the separatory funnel frequently as CO₂ gas will evolve.
- Water (1 x 100 mL).
- Saturated brine solution (1 x 100 mL) to aid in the removal of dissolved water.
- Drying: Dry the organic layer over anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes. Filter the drying agent.
- Solvent Removal: Remove the diethyl ether from the filtrate using a rotary evaporator.
- Purification: Purify the crude **1,4-dichloro-2-methylbutane** by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

Structural Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are not widely published, the expected characteristics can be reliably predicted.

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺). A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio) would be definitive proof of a dichloro-compound. Fragmentation would likely involve the loss of HCl and cleavage at the branched methyl group.^{[2][8]}
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. The most informative signals would be the C-Cl stretching bands, typically found in the 600-800 cm⁻¹ region. The absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting diol is a key indicator of a successful reaction.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will provide a unique fingerprint. One would expect distinct signals for the methyl group (a doublet), the methine proton (a multiplet), and the

various methylene protons (complex multiplets), with integrations corresponding to the number of protons in each environment.

- ^{13}C NMR: The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule, confirming the absence of symmetry. The carbons bonded to chlorine will be shifted downfield.

Safety, Handling, and Storage

1,4-dichloro-2-methylbutane, like other chlorinated hydrocarbons, must be handled with appropriate care.^[1]

- Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.^[9] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
- First Aid:
 - Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.^[9]
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.^[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.^[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.^[10]

Conclusion

This guide has detailed the essential information for the synthesis and understanding of **1,4-dichloro-2-methylbutane**. The provided protocol, based on the reliable chlorination of a diol with thionyl chloride, offers a clear and effective pathway for its preparation. Proper characterization and adherence to safety protocols are paramount for the successful and safe utilization of this versatile chemical intermediate in research and development.

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